Chromane
Overview
Description
Synthesis Analysis
Recent advances in the catalytic one-pot synthesis of flavonoids and chromones, which are closely related to chromanes, have demonstrated the scope, mechanistic properties, and regio- and chemo-selectivity features of various one-pot procedures. These procedures utilize metal catalysts, organocatalysts, solid surfaces, microwave irradiation, acid, and base catalysis to efficiently synthesize substituted chromones and flavonoids, highlighting the versatile approaches to constructing the chromane core (Mohadeszadeh & Iranshahi, 2017).
Scientific Research Applications
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Pharmaceutical Chemistry
- Application : Chromanone or Chroman-4-one is an important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
- Method of Application : The synthesis, pharmacological evaluation on chroman-4-one analogues are addressed to signify the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities .
- Results : Chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
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Organic Synthesis
- Application : Chromanes are a significant class of heterocyclic compounds possessing a benzopyran hexagonal ring as the core structure. These compounds are widely distributed in natural products and pharmaceutical compounds, demonstrating remarkable biological activities .
- Method of Application : The asymmetric synthesis of chiral chromanes and their derivatives has been an area of great interest in organic synthesis and pharmaceutical applications .
- Results : The study aimed to develop a CuCl/ (R, R)-Ph-BPE-catalyzed enantioselective hydroallylation reaction using allylic phosphate electrophiles for the synthesis of chromanes and thiochromanes .
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Pharmacology
- Application : Chroman-2-one and chromane are important classes of benzopyran derivatives. The dihydrocoumarin and chromane scaffolds are found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .
- Method of Application : Several organocatalytic methods have been developed to access this core structure in an asymmetric manner .
- Results : Chromane derivatives frequently exhibit unique biological and pharmacological activities, such as antineoplastic activity, antiherpetic activity, and inhibitive activities against protein kinases, aldose reductase, and HIV-1 reverse transcriptase .
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Medicinal Chemistry
- Application : Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
- Method of Application : Various studies have been conducted on the synthesis and pharmacological evaluation of chroman-4-one analogues to signify the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities .
- Results : Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
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Pharmaceutical Activities
- Application : Asymmetric synthesis of chiral chromanes and exploration on their pharmaceutical activities .
- Method of Application : This study aimed to develop a CuCl/ (R, R)-Ph-BPE-catalyzed enantioselective hydroallylation reaction using allylic phosphate electrophiles for the synthesis of chromanes and thiochromanes .
- Results : Chromane 116A emerged as the most potent inhibitor among the compounds tested .
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Industrial Applications
- Application : 2H/4H-Chromenes are versatile biologically attractive scaffolds .
- Method of Application : Several organocatalytic methods have been developed to access this core structure in an asymmetric manner .
- Results : Chromane derivatives frequently exhibit unique biological and pharmacological activities, such as antineoplastic activity, antiherpetic activity, and inhibitive activities against protein kinases, aldose reductase, and HIV-1 reverse transcriptase .
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Pharmaceutical Activities
- Application : Asymmetric synthesis of chiral chromanes and exploration on their structure–activity relationship in macrophages .
- Method of Application : A CuCl/ (R, R)-Ph-BPE-catalyzed enantioselective hydroallylation of 2H-chromenes and 2H-thiochromenes with allylic phosphate electrophiles is developed, which enables highly efficient and atom-economical asymmetric access to a series of 4-allyl chromanes and thiochromanes in high yields (up to 91%) with excellent enantioselectivities (up to 99% ee) .
- Results : The chromanes and thiochromanes exhibited significant inhibitory effects on the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) .
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Drug Discovery
- Application : Chiral chromanes represent a highly significant class of heterocyclic compounds characterized by a benzopyran hexagonal ring as the core structure. They are extensively encountered in natural products and pharmaceutical compounds, exhibiting appreciable biological activities .
- Method of Application : The study aimed to develop a CuCl/ (R, R)-Ph-BPE-catalyzed enantioselective hydroallylation reaction using allylic phosphate electrophiles for the synthesis of chromanes and thiochromanes .
- Results : These remarkable results not only show the versatility and utility of the developed synthetic methodology, but also highlight the potential of these chiral 4-allyl chromane derivatives as valuable building blocks for the preparation of novel compounds with potential applications in various fields, including drug discovery, materials science .
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AIDS Treatment
- Application : More research and development on chromanone analogs can be a prominent approach for synthesis of novel HIV1 inhibitors against the treatment of AIDS .
- Method of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Future Directions
Due to the significant variations in biological activities exhibited by Chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .
properties
IUPAC Name |
3,4-dihydro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXIQHBIQLMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197758 | |
Record name | 2H-1-Benzopyran, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromane | |
CAS RN |
493-08-3 | |
Record name | 3,4-Dihydro-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chroman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ8R7LY9PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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